3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol
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Overview
Description
3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzenediol structure through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol typically involves the condensation of 4-(trifluoromethoxy)aniline with 3,4-dihydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenol
- 3-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to similar compounds, 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethoxy and imino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H10F3NO3 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-11-6-4-10(5-7-11)18-8-9-2-1-3-12(19)13(9)20/h1-8,19-20H |
InChI Key |
XATPCXJHEVTHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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